N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide is a complex organic compound that combines a furan ring with a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-9-oxo-9H-florene-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the dehydration of 1,4-diols.
Attachment to the Fluorene Backbone: The furan ring is then attached to the fluorene backbone through a Friedel-Crafts acylation reaction, where the furan acts as the electrophile.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the fluorene backbone can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced fluorene derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The furan ring can intercalate into DNA, disrupting its structure and function, while the fluorene backbone can interact with proteins, inhibiting their activity. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-9H-fluorene-2-carboxamide
- N-(furan-2-ylmethyl)-9-oxo-9H-xanthene-2-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide is unique due to its combination of a furan ring and a fluorene backbone, which imparts distinct electronic and structural properties. This makes it more versatile in its applications compared to similar compounds that may lack one of these features.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16-6-2-1-5-14(16)15-8-7-12(10-17(15)18)19(22)20-11-13-4-3-9-23-13/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFLRIXNKYVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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